Cas no 949115-04-2 (1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole)

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole is a boronic ester derivative featuring a pyrrole-substituted phenyl group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its stable dioxaborolane moiety ensures efficient transmetalation while minimizing side reactions. The tetramethyl substitution enhances steric protection, improving shelf stability and handling under ambient conditions. Its structural design allows for selective functionalization in organic synthesis, particularly in constructing complex heterocyclic frameworks. The product is well-suited for applications in pharmaceuticals, agrochemicals, and materials science, where precise boron-based intermediates are required. Its compatibility with a range of reaction conditions makes it a versatile reagent in modern synthetic chemistry.
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole structure
949115-04-2 structure
Product Name:1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole
CAS No:949115-04-2
MF:C16H20BNO2
MW:269.1465
MDL:MFCD22415357
CID:4660980
PubChem ID:102458639
Update Time:2025-06-12

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole
    • 2-[4-(1H-Pyrrole-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole
    • 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole
    • D93873
    • AS-55459
    • AKOS037644881
    • 949115-04-2
    • CS-0189065
    • 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)
    • MFCD22415357
    • MDL: MFCD22415357
    • Inchi: 1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)13-7-9-14(10-8-13)18-11-5-6-12-18/h5-12H,1-4H3
    • InChI Key: LIGABBLKQSAQMD-UHFFFAOYSA-N
    • SMILES: O1B(C2C([H])=C([H])C(=C([H])C=2[H])N2C([H])=C([H])C([H])=C2[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 269.1587090g/mol
  • Monoisotopic Mass: 269.1587090g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.4

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole Pricemore >>

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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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abcr
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1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole; .
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:949115-04-2)1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole
Order Number:A1192535
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:18
Price ($):224.0
Email:sales@amadischem.com

Additional information on 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole

Recent Advances in the Study of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole (CAS: 949115-04-2)

The compound 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole (CAS: 949115-04-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This boronic ester derivative is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies. Its unique chemical properties, including stability and reactivity, make it a valuable building block for drug discovery and development.

Recent studies have focused on the application of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. Researchers have demonstrated its utility in constructing complex aromatic systems, which are often found in pharmaceuticals and agrochemicals. The compound's ability to undergo efficient cross-coupling with a variety of aryl halides has been highlighted in several high-impact publications, underscoring its versatility in organic synthesis.

In the context of drug discovery, 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole has been employed as a critical component in the design of kinase inhibitors. Its incorporation into molecular scaffolds has been shown to enhance binding affinity and selectivity for specific kinase targets, offering potential therapeutic benefits in oncology and inflammatory diseases. Recent preclinical studies have reported promising results, with several derivatives exhibiting potent inhibitory activity against key signaling pathways.

Another area of interest is the compound's role in the development of boron neutron capture therapy (BNCT) agents. The boron-rich nature of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole makes it a candidate for use in this emerging cancer treatment modality. Preliminary studies have explored its biodistribution and tumor-targeting capabilities, with encouraging findings that warrant further investigation.

Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of derivatives based on this scaffold. Researchers are actively investigating strategies to improve solubility, metabolic stability, and tissue penetration while maintaining the desired biological activity. Computational modeling and structure-activity relationship (SAR) studies are playing a pivotal role in guiding these efforts.

In conclusion, 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole (CAS: 949115-04-2) continues to be a molecule of great interest in chemical biology and medicinal chemistry. Its applications span from synthetic methodology development to therapeutic agent design, reflecting its broad utility. Ongoing research is expected to further elucidate its potential and address current limitations, paving the way for novel discoveries in the field.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:949115-04-2)1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole
A1192535
Purity:99%
Quantity:250mg
Price ($):224.0
Email